(S)-2-Amino-N-((2-bromopyridin-4-yl)methyl)-N-isopropylpropanamide
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Overview
Description
(S)-2-Amino-N-((2-bromopyridin-4-yl)methyl)-N-isopropylpropanamide is a chiral compound that features a pyridine ring substituted with a bromine atom at the 2-position and an amino group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-((2-bromopyridin-4-yl)methyl)-N-isopropylpropanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-bromopyridine and (S)-2-amino-N-isopropylpropanamide.
Nucleophilic Substitution: The amino group of (S)-2-amino-N-isopropylpropanamide reacts with the 4-position of 2-bromopyridine under basic conditions to form the desired product.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (80-100°C) in the presence of a base like potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-((2-bromopyridin-4-yl)methyl)-N-isopropylpropanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated pyridine derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as sodium thiolate (NaSR), primary amines (RNH2), or sodium alkoxide (NaOR) in polar aprotic solvents.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of hydrogenated pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
(S)-2-Amino-N-((2-bromopyridin-4-yl)methyl)-N-isopropylpropanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates targeting various diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used to study the interactions of pyridine derivatives with biological targets such as enzymes and receptors.
Industrial Applications: It can be used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-((2-bromopyridin-4-yl)methyl)-N-isopropylpropanamide involves its interaction with specific molecular targets. The bromine atom and the amino group on the pyridine ring allow it to form hydrogen bonds and other interactions with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Amino-N-((2-chloropyridin-4-yl)methyl)-N-isopropylpropanamide: Similar structure but with a chlorine atom instead of bromine.
2-Amino-N-((2-fluoropyridin-4-yl)methyl)-N-isopropylpropanamide: Similar structure but with a fluorine atom instead of bromine.
2-Amino-N-((2-iodopyridin-4-yl)methyl)-N-isopropylpropanamide: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The uniqueness of (S)-2-Amino-N-((2-bromopyridin-4-yl)methyl)-N-isopropylpropanamide lies in its specific substitution pattern and the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The chiral center also adds to its uniqueness, potentially leading to enantioselective interactions in biological systems.
Properties
IUPAC Name |
(2S)-2-amino-N-[(2-bromopyridin-4-yl)methyl]-N-propan-2-ylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN3O/c1-8(2)16(12(17)9(3)14)7-10-4-5-15-11(13)6-10/h4-6,8-9H,7,14H2,1-3H3/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUOLQSICFCBCFJ-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC(=NC=C1)Br)C(=O)C(C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(CC1=CC(=NC=C1)Br)C(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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